2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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Overview
Description
2-[4-CHLORO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a thiazole ring, a pyrazole ring, and multiple chlorophenyl groups. This compound is notable for its potential biological activities and its structural complexity, which makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrazole ring and the chlorophenyl groups. Key reagents used in these reactions include chlorinated aromatic compounds, thioamides, and hydrazines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
2-[4-CHLORO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups often have comparable chemical properties and reactivity.
Pyrazole Derivatives: Molecules containing the pyrazole ring are also structurally related and may have similar applications.
Uniqueness
What sets 2-[4-CHLORO-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER apart is its unique combination of functional groups and rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H19Cl2N3O2S |
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Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis(2-methoxyphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C26H19Cl2N3O2S/c1-32-21-9-5-3-7-18(21)24-23(28)25(19-8-4-6-10-22(19)33-2)31(30-24)26-29-20(15-34-26)16-11-13-17(27)14-12-16/h3-15H,1-2H3 |
InChI Key |
KEYOEWYXFQTBER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5OC)Cl |
Origin of Product |
United States |
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